Comparative 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitory Potency of 3-(1H-Pyrrol-1-yl)benzohydrazide
3-(1H-Pyrrol-1-yl)benzohydrazide demonstrates potent inhibition of human 11β-HSD1 with an IC50 of 31 nM [1]. This is a >4-fold greater potency compared to its activity against the rat ortholog, where it shows an IC50 of 138 nM [1], indicating species-specific selectivity.
| Evidence Dimension | Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) |
|---|---|
| Target Compound Data | IC50 = 31 nM (human 11β-HSD1) |
| Comparator Or Baseline | IC50 = 138 nM (rat 11β-HSD1) |
| Quantified Difference | The compound is 4.45-fold more potent against human 11β-HSD1 compared to the rat enzyme. |
| Conditions | Inhibition of full-length human 11β-HSD1 expressed in HEK293 cells, assessed by cortisol level via competitive ELISA [1]; Inhibition of rat 11β-HSD1 assessed by reduction of cortisone to cortisol via ELISA [1]. |
Why This Matters
This quantitative species selectivity profile is critical for selecting appropriate preclinical models and understanding translational pharmacology for metabolic disease research.
- [1] BindingDB. (n.d.). BDBM50018808 (CHEMBL3291337). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50018808&google=BDBM50018808 View Source
